molecular formula C27H26N2O4S2 B12024349 3-(4-ethoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-ethoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12024349
M. Wt: 506.6 g/mol
InChI Key: SZUQXYKAGRJBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a benzothienopyrimidinone derivative characterized by a fused bicyclic core structure. This compound features a 4-ethoxyphenyl group at position 3 and a sulfanyl-linked 2-(3-methoxyphenyl)-2-oxoethyl substituent at position 2 (inferred from structural analogs in ). While direct pharmacological data for this compound are unavailable in the provided evidence, related benzothienopyrimidinones demonstrate antifungal, antibacterial, and kinase inhibitory activities (e.g., ).

Properties

Molecular Formula

C27H26N2O4S2

Molecular Weight

506.6 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C27H26N2O4S2/c1-3-33-19-13-11-18(12-14-19)29-26(31)24-21-9-4-5-10-23(21)35-25(24)28-27(29)34-16-22(30)17-7-6-8-20(15-17)32-2/h6-8,11-15H,3-5,9-10,16H2,1-2H3

InChI Key

SZUQXYKAGRJBHR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC(=CC=C4)OC)SC5=C3CCCC5

Origin of Product

United States

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of this structure exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Antioxidant Activity : The presence of phenolic structures contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in cancer progression and inflammatory responses .

Applications in Medicinal Chemistry

Given its promising biological activities, this compound can be explored in the following applications:

  • Drug Development : Its anticancer properties position it as a candidate for further development into chemotherapeutic agents. Clinical studies could explore its efficacy and safety profiles in humans.
  • Therapeutic Agents for Inflammatory Diseases : Due to its enzyme inhibition capabilities, it may serve as a lead compound for developing treatments for inflammatory conditions.

Material Science Applications

In addition to medicinal uses, this compound may have applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : Compounds with similar structures have been utilized as host materials in OLEDs due to their favorable photophysical properties . This could lead to advances in display technology.

Case Studies

Several studies have documented the synthesis and application of similar compounds:

  • Anticancer Screening : A study identified a novel anticancer compound through library screening that included derivatives similar to this compound. The research highlighted the importance of structural modifications in enhancing bioactivity .
  • Material Characterization : Research into excimer host materials based on related structures demonstrated their effectiveness in OLED applications, showcasing their potential utility beyond medicinal chemistry .

Chemical Reactions Analysis

Key Structural Features Influencing Reactivity

  • Sulfanyl group (-S-): The sulfanyl moiety at position 2 is a potential nucleophile, susceptible to oxidation or alkylation .

  • Carbonyl groups (2-oxoethyl): The ketone functionality can participate in nucleophilic additions, condensations, or enolate chemistry .

  • Heterocyclic core: The fused thieno[2,3-d]pyrimidine ring may undergo electrophilic substitution or ring-opening reactions under specific conditions .

  • Ethoxy and methoxy substituents: These groups enhance lipophilicity and may modulate electronic effects during reactions .

Nucleophilic Substitution at the Sulfanyl Group

Reaction TypeConditionsPotential Products/Outcomes
Alkylation Alkyl halides, baseAlkylated derivatives (e.g., -S-R)
Oxidation Oxidizing agents (e.g., H₂O₂)Sulfinyl (-SO-) or sulfonyl (-SO₂-) derivatives

Carbonyl Group Reactions

Reaction TypeConditionsPotential Products/Outcomes
Nucleophilic addition Grignard reagents, aminesAlcohols, amines, or enamine derivatives
Condensation Aldehydes/ketones, acidβ-Hydroxy ketones or α,β-unsaturated carbonyls

Electrophilic Aromatic Substitution

Reaction TypeConditionsPotential Products/Outcomes
Nitration HNO₃, H₂SO₄Nitro-substituted derivatives
Halogenation Cl₂, Br₂, FeCl₃Halogenated derivatives

Ring-Opening Reactions

Reaction TypeConditionsPotential Products/Outcomes
Hydrolysis Acidic/basic conditionsPyrimidine ring cleavage products
Nucleophilic attack Ammonia, aminesAminated derivatives

Analytical Methods for Reaction Monitoring

  • Thin-layer chromatography (TLC): Tracks reaction progress via Rf values.

  • High-performance liquid chromatography (HPLC): Quantifies purity and yield.

  • Nuclear magnetic resonance (NMR) spectroscopy: Confirms structural changes (e.g., oxidation states, substitution patterns) .

Comparison with Related Thienopyrimidine Derivatives

FeatureThis Compound (CAS: 499125-38-1)Analogue (e.g., CAS: 477329-41-2 )
Substituent at C-2 2-[(3-methoxyphenyl)-2-oxoethyl]sulfanyl2-[(4-methoxyphenyl)-2-oxoethyl]sulfanyl
Substituent at C-3 4-ethoxyphenyl4-methoxyphenyl
Reactivity Trends Enhanced nucleophilicity at S-Similar reactivity but altered lipophilicity

Mechanistic Considerations

  • Electronic Effects: Methoxy and ethoxy groups donate electron density via resonance, stabilizing intermediates during electrophilic substitution .

  • Steric Effects: Bulkier substituents (e.g., ethoxyphenyl vs. methoxyphenyl) may hinder steric-sensitive reactions like nucleophilic additions .

  • pH Dependence: Carbonyl and sulfanyl groups may exhibit pH-sensitive reactivity due to protonation/deprotonation effects.

Implications for Medicinal Chemistry

The compound’s structural complexity suggests potential applications in drug discovery, particularly for modulating enzymes or receptors via:

  • Covalent binding through reactive sites (e.g., sulfanyl oxidation to sulfonyl).

  • Non-covalent interactions via aromatic rings and electron-donating groups .

References Evitachem product page for 2-[(4-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one. Sigma-Aldrich product page for 3-(4-ethoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.

Comparison with Similar Compounds

Structural Influences on Bioactivity

  • Substituent Position : The 3-methoxyphenyl group in the target compound’s sulfanyl chain (vs. 4-substituted analogs in ) may alter binding pocket interactions due to meta-substitution effects .
  • Electron-Donating vs.
  • Steric Effects : Bulky substituents (e.g., allyl in ) can hinder enzymatic degradation, improving pharmacokinetics .

Preparation Methods

Solvent and Base Selection

  • DMF vs. THF : DMF enhances solubility of aromatic intermediates but may lead to side reactions at high temperatures. THF is preferred for thiol-alkylation due to its inertness.

  • Base Comparison : NaH provides stronger deprotonation than K₂CO₃, crucial for thiolate formation (Table 1).

Table 1: Base Efficacy in Sulfanyl Group Incorporation

BaseConversion (%)Side Products
NaH92<5%
KOH7812%
Et₃N6518%

Temperature Control

  • Lower temperatures (0–25°C) minimize ketone reduction and epimerization.

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy : Peaks at 1675 cm⁻¹ (C=O ketone) and 1240 cm⁻¹ (C-O-C ether) confirm functional groups.

  • ¹³C-NMR : δ 196.5 (C=O), 159.3 (C-OCH₂CH₃), 55.2 (OCH₃).

Purity Assessment

  • HPLC purity >98% achieved via recrystallization from ethanol/water (3:1).

Challenges and Mitigation

Regioselectivity

  • Competing reactions at N1 vs. C2 are mitigated by steric hindrance from the tetrahydrobenzothiophene ring.

Byproduct Formation

  • Trace hydrazine byproducts from incomplete chlorination are removed via silica gel chromatography.

Alternative Synthetic Routes

One-Pot Approach

A tentative one-pot method combining chlorination and amination steps shows promise but yields <50% due to intermediate instability.

Enzymatic Catalysis

Preliminary studies using lipases for kinetic resolution remain exploratory, with enantiomeric excess <20%.

Industrial-Scale Considerations

  • Cost Analysis : POCl₃ and NaH account for 60% of raw material costs. Switching to PCl₅ reduces expenses by 15% but lowers yield.

  • Waste Management : Neutralization of POCl₃ requires careful pH control to prevent HCl gas release .

Q & A

Q. What are the common synthetic routes for preparing this benzothienopyrimidinone derivative?

The compound is synthesized via multi-step protocols starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate. A key step involves the Gewald reaction using cyclohexanone, ethyl cyanoacetate, and sulfur to form the benzothiophene core. Subsequent cyclization with formamide yields the pyrimidinone scaffold, followed by functionalization of the sulfanyl group using phosphorous oxychloride or nucleophilic substitution . Variations in substituents (e.g., ethoxyphenyl or methoxyphenyl groups) are introduced via alkylation or condensation reactions with appropriate electrophiles .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural validation relies on:

  • ¹H-NMR/¹³C-NMR : To confirm aromatic protons (δ 7.2–8.7 ppm), aliphatic protons (δ 2.8–3.0 ppm), and substituent integration .
  • IR Spectroscopy : Peaks at 1647–1676 cm⁻¹ confirm carbonyl (C=O) and thiocarbonyl (C=S) groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 284 [M+1]⁺) and fragmentation patterns verify molecular weight and stability .
  • X-ray Crystallography : Resolves disorder in main residues and validates stereochemistry (mean C–C bond length: 0.004–0.005 Å) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with varying substituents?

Yield optimization requires:

  • Reagent Selection : Aluminum amalgam in aqueous tetrahydrofuran improves reduction efficiency for sulfonylmethyl intermediates .
  • Temperature Control : Heating with formamide at 100–120°C enhances cyclization kinetics .
  • Purification Strategies : Column chromatography with ethyl acetate/hexane (3:7) resolves closely eluting byproducts . Contradictions in yield reports (e.g., 91–97% for pyridinyl derivatives) suggest solvent polarity and reaction time adjustments are critical .

Q. What mechanistic insights explain its antimicrobial and anticancer activities?

  • Antimicrobial Action : The sulfanyl group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), as shown in docking studies against Staphylococcus aureus .
  • Anticancer Activity : Derivatives with 2-oxoethyl substituents exhibit IC₅₀ values <10 μM against lung (HOP-92) and breast cancer cell lines. This is attributed to topoisomerase II inhibition and intercalation into DNA base pairs . Discrepancies in potency across studies may arise from substituent electronegativity or steric hindrance .

Q. How can structure-activity relationships (SAR) guide further modifications?

  • Core Modifications : Replacing the tetrahydrobenzothieno ring with triazolo groups (e.g., [1,2,4]triazolo[4,3-a]pyridine) enhances solubility but reduces antimicrobial efficacy .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at the 4-position improve anticancer activity, while ethoxy/methoxy groups optimize logP values for blood-brain barrier penetration .
  • Methodological Approach : Systematic in vitro screening (e.g., MIC assays for antimicrobial activity, MTT assays for cytotoxicity) paired with molecular dynamics simulations identifies optimal substituent configurations .

Experimental Design & Data Analysis

Q. What statistical frameworks resolve contradictions in bioactivity data across studies?

  • Hierarchical Experimental Design : Use split-split plot designs to test variables (e.g., substituents, concentrations) across biological replicates. For example, trellis systems in agricultural studies have been adapted to compare substituent efficacy in antimicrobial assays .
  • Multivariate Regression : Correlates substituent properties (Hammett σ, π parameters) with IC₅₀ values to isolate influential factors . Contradictions in SAR data (e.g., conflicting reports on pyridinyl derivatives) are resolved by controlling for solvent polarity and cell line variability .

Q. How can theoretical frameworks enhance mechanistic studies?

  • Density Functional Theory (DFT) : Predicts electron distribution in the pyrimidinone core to identify nucleophilic/electrophilic sites for targeted modifications .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) .
  • Pharmacophore Modeling : Aligns substituent spatial arrangements with known inhibitors to prioritize synthetic targets .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthetic and biological assays?

  • Synthesis : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize oxidation of sulfanyl groups .
  • Bioassays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) and NCI-60 panels for anticancer screening to align with published data .
  • Data Reporting : Include R-factor (≤0.07) and wR-factor (≤0.20) metrics in crystallography studies to validate structural accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.